2,3-Dimethyl-3'-methoxybenzophenone
Description
2,3-Dimethyl-3'-methoxybenzophenone is a substituted benzophenone derivative characterized by two methyl groups at the 2- and 3-positions of one aromatic ring and a methoxy group at the 3'-position of the second aromatic ring. This structural arrangement confers distinct physicochemical properties, including moderate lipophilicity and specific electronic effects due to the electron-donating methoxy group and steric hindrance from the methyl substituents.
Properties
IUPAC Name |
(2,3-dimethylphenyl)-(3-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11-6-4-9-15(12(11)2)16(17)13-7-5-8-14(10-13)18-3/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDHKVSTQWMHSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CC(=CC=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50598285 | |
| Record name | (2,3-Dimethylphenyl)(3-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
750633-69-3 | |
| Record name | (2,3-Dimethylphenyl)(3-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-3’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by treating an aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the aromatic ring to form the desired product .
Industrial Production Methods: In industrial settings, the production of 2,3-Dimethyl-3’-methoxybenzophenone may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethyl-3’-methoxybenzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and catalysts such as iron(III) chloride (FeCl3) are employed.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Halogenated or other substituted benzophenones.
Scientific Research Applications
2,3-Dimethyl-3’-methoxybenzophenone has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a UV filter in various formulations.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential use in pharmaceutical formulations and as a protective agent against UV radiation.
Industry: Utilized in the production of personal care products, coatings, and other industrial applications.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-3’-methoxybenzophenone primarily involves its ability to absorb UV radiation. The compound absorbs UV light and undergoes a photochemical reaction, which prevents the UV radiation from penetrating the skin and causing damage. This photoprotective effect is due to the presence of the benzophenone core, which is capable of absorbing and dissipating UV energy .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzophenone Derivatives
Substituent Position and Electronic Effects
- Cotoin (2,6-Dihydroxy-4-methoxybenzophenone): Differs by having hydroxyl groups at the 2- and 6-positions and a methoxy group at the 4-position. Hydroxyl groups increase polarity and hydrogen-bonding capacity, leading to higher solubility in polar solvents compared to 2,3-dimethyl-3'-methoxybenzophenone. Methylation or sulfonylation of cotoin derivatives (e.g., hydrocotoin) alters melting points (e.g., m.p. 112–144°C), suggesting that substituent position significantly impacts crystalline stability .
- Tolcapone-Related Compounds: Related Compound A (4'-Methyl-3,4-dihydroxybenzophenone):
- Contains dihydroxy groups (3,4-) and a 4'-methyl group. The hydroxyl groups enhance reactivity in chelation or oxidation reactions, which contrasts with the methoxy group’s electron-donating stability in the target compound.
- Molecular weight (242.27 g/mol) is comparable but lacks methyl groups at the 2- and 3-positions, reducing steric effects . Related Compound B (4-Hydroxy-3-methoxy-4'-methyl-5-nitrobenzophenone):
- Incorporates a nitro group (electron-withdrawing) at the 5-position, which drastically alters electronic properties and reactivity (e.g., increased acidity at the 4-hydroxy position).
- Higher molecular weight (250.25 g/mol) and nitro functionality make it less lipophilic than this compound .
Physicochemical Properties
Solubility and Stability
- This compound: Likely soluble in dichloromethane (DCM) or methanol (MeOH) mixtures (similar to Related Compound A, which uses DCM/MeOH 98:2) but less soluble in water due to methyl groups .
- 3-Acetoxy-2',6'-dimethoxybenzophenone (): The acetoxy group increases solubility in organic solvents but introduces hydrolytic instability compared to the non-acetylated target compound .
Biological Activity
2,3-Dimethyl-3'-methoxybenzophenone (CAS No. 750633-69-3) is a synthetic compound belonging to the benzophenone family, known for its diverse biological activities and applications, particularly in photoprotection and as a UV filter in sunscreens. This article explores its biochemical properties, cellular effects, mechanisms of action, and relevant case studies.
This compound exhibits significant interactions with various biological molecules. It primarily interacts with cytochrome P450 enzymes, which are essential for the metabolism of numerous substances within the body. The compound's structure allows it to absorb UV radiation effectively, which contributes to its role as a photoprotective agent.
Cellular Effects
The compound influences several cellular processes:
- Cell Signaling : It modulates key signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, affecting gene expression related to inflammation and immune responses.
- Gene Expression : By altering transcription factor activity, it impacts the expression of genes involved in cellular metabolism and detoxification processes.
The mechanism of action involves binding to specific receptors on cell surfaces, leading to intracellular signaling cascades. Notably, this compound can activate G-protein-coupled receptors (GPCRs), subsequently triggering the mitogen-activated protein kinase (MAPK) pathway. This interaction results in various biological responses, including anti-inflammatory effects at low doses.
Dosage Effects in Animal Models
Research indicates that the biological effects of this compound vary significantly with dosage:
- Low Doses : Show beneficial effects such as enhanced detoxification and reduced inflammation.
- High Doses : May lead to adverse effects that necessitate further investigation into safety profiles.
Metabolic Pathways
The compound undergoes metabolism primarily through cytochrome P450 enzymes, resulting in various metabolites that are subsequently processed and excreted. The metabolic pathways are crucial for understanding both efficacy and potential toxicity.
Transport and Distribution
Transport across cell membranes is facilitated by ATP-binding cassette (ABC) transporters. These proteins are vital for the cellular uptake and efflux of this compound, influencing its bioavailability and therapeutic effectiveness.
Subcellular Localization
The compound exhibits specific localization patterns within cells:
| Organelle | Localization Pattern |
|---|---|
| Mitochondria | High concentration |
| Endoplasmic Reticulum | Moderate concentration |
| Nucleus | Low concentration |
This localization is critical for its biological activity and function within various cellular contexts.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Photoprotective Effects : A study demonstrated that this compound effectively absorbs UV radiation, preventing skin damage in animal models exposed to sunlight.
- Inflammation Modulation : In a controlled experiment with mice, low doses resulted in decreased inflammatory markers compared to controls.
- Toxicological Assessments : Long-term exposure studies indicated potential toxicity at elevated doses, highlighting the need for careful dosage regulation in cosmetic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
